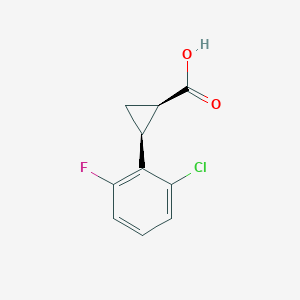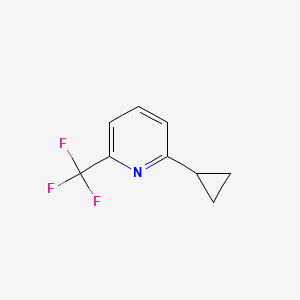![molecular formula C10H15Cl6N3O5 B11718354 Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)
Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE is a complex organic compound characterized by its multiple trichloro and ethoxycarbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE typically involves multiple steps, including the introduction of trichloro and ethoxycarbonyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for research and application purposes.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of simpler derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trichloro and ethoxycarbonyl groups play a crucial role in its binding affinity and activity. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-TRICHLORO-N-(2,2,2-TRICHLORO-1-HYDROXY-ETHYL)-ACETAMIDE: Shares similar trichloro groups but differs in its overall structure and functional groups.
2,2,2-TRICHLOROETHYL CHLOROFORMATE: Another trichloro compound used in organic synthesis, known for its reactivity and versatility.
Uniqueness
ETHYL N-{2,2,2-TRICHLORO-1-[HYDROXY({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL})AMINO]ETHYL}CARBAMATE is unique due to its combination of trichloro and ethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H15Cl6N3O5 |
|---|---|
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
ethyl N-[2,2,2-trichloro-1-[hydroxy-[2,2,2-trichloro-1-(ethoxycarbonylamino)ethyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C10H15Cl6N3O5/c1-3-23-7(20)17-5(9(11,12)13)19(22)6(10(14,15)16)18-8(21)24-4-2/h5-6,22H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
Clé InChI |
XGBQYRHWLIGOQH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC(C(Cl)(Cl)Cl)N(C(C(Cl)(Cl)Cl)NC(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-bromophenyl)methylidene]-3-methyl-7-nitro-1H-indole-2-carbohydrazide](/img/structure/B11718272.png)
![5-{[4-(Diethylamino)phenyl]methylidene}-1,3-bis(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11718280.png)
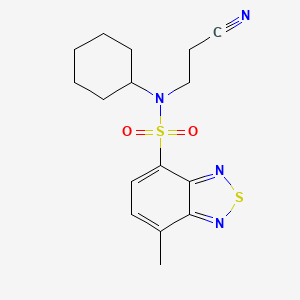
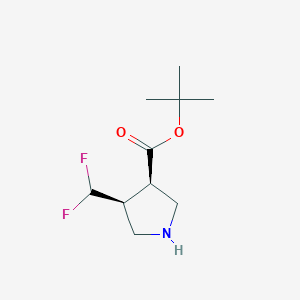

![Ethyl 6-bromothieno[3,2-b]thiophene-2-carboxylate](/img/structure/B11718296.png)
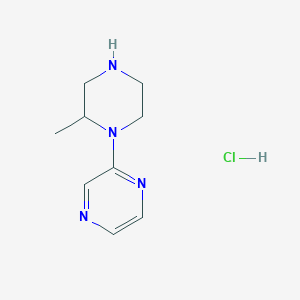
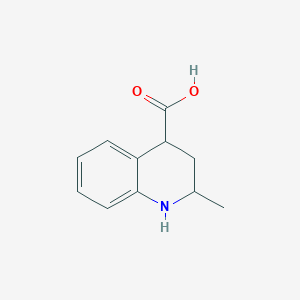
![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)
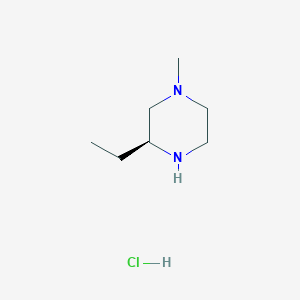
![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)
